This compound serves as a valuable building block for synthesizing various drugs, particularly antifungal agents and anti-inflammatory drugs. Its presence of a reactive carbonyl group (C=O) and an aromatic ring with fluorine substitution allows for further chemical modifications to create diverse therapeutic agents [, ].
Researchers utilize Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate in drug discovery studies to explore its potential biological activities and identify novel drug candidates. Its specific interactions with biological targets are being investigated for potential therapeutic applications [].
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a synthetic organic compound characterized by its unique structure, which includes a tetrafluorophenyl group attached to a propanoate backbone. Its chemical formula is C₁₁H₈F₄O₃, and it has a molecular weight of approximately 264.17 g/mol. The compound is identified by the CAS number 94695-50-8 and is known for its potential applications in various fields, including pharmaceuticals and materials science .
These reactions highlight its versatility as a building block in organic synthesis .
The synthesis of ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate typically involves:
Alternative methods may include multi-step synthesis involving intermediate compounds that facilitate the introduction of the tetrafluorophenyl group .
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate has potential applications in:
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Ethyl 2,4,5-trifluorobenzoylacetate | 98349-24-7 | 0.95 | Contains fewer fluorine atoms |
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 | 0.86 | Different alkyl chain |
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 33166-77-7 | 0.84 | Different substitution pattern |
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 | 0.83 | Variation in fluorine position |
Ethyl 3-(2-fluorophenyl)-3-oxo-propionate | 1479-24-9 | 0.82 | Fewer fluorine substitutions |
These comparisons illustrate how ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate stands out due to its unique arrangement of fluorine atoms and its specific propanoate structure .
Irritant